Omtriptolide

Descripción

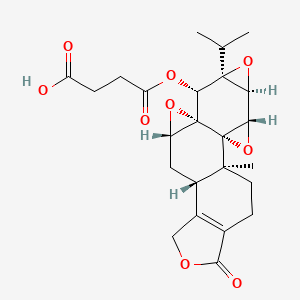

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROMYAWHLUOUPY-AHCCQAQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195883-06-8 | |

| Record name | YM 262 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195883-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omtriptolide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195883068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMTRIPTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ELM729P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Omtriptolide: A Technical Guide to a Potent Inhibitor of Transcription

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

Omtriptolide, also known as Minnelide™ or PG490-88, is a semisynthetic, water-soluble prodrug of the natural diterpenoid triepoxide, triptolide (B1683669). While triptolide, isolated from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-neoplastic activities, its poor water solubility and significant toxicity have hindered its clinical development.[1][2] this compound was engineered to overcome these limitations, serving as a more viable delivery vehicle for its active metabolite, triptolide.[3][4] This technical guide provides an in-depth examination of the core mechanism of action of this compound, which is predicated on the activity of triptolide. We will detail its primary molecular target, delineate its impact on critical signaling pathways, present quantitative data from preclinical and clinical studies, and provide methodologies for key experimental protocols.

Core Mechanism of Action: Covalent Inhibition of the TFIIH Complex

The pharmacological activity of this compound is realized upon its systemic conversion to triptolide. The central mechanism of triptolide is the direct and irreversible inhibition of global transcription mediated by RNA Polymerase II (RNAPII).[5]

Primary Molecular Target: Xeroderma Pigmentosum Group B (XPB)

The definitive molecular target of triptolide is the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor TFIIH.[5][6] XPB is a DNA-dependent ATPase and helicase essential for unwinding the DNA promoter region, a prerequisite for the initiation of transcription by RNAPII.[5][7]

Triptolide's unique tri-epoxide structure allows it to form a covalent bond with a specific cysteine residue (Cys342) within the XPB protein.[5] This irreversible binding event physically obstructs the ATPase activity of XPB, effectively stalling the TFIIH complex.[5][7] By locking the pre-initiation complex, triptolide prevents promoter melting and the subsequent start of mRNA synthesis, leading to a rapid, global shutdown of gene transcription.[7] This accounts for the compound's high potency and broad-spectrum activity.

Impact on Downstream Signaling Pathways

The global cessation of transcription disproportionately affects proteins with short half-lives and pathways that rely on rapid transcriptional responses. This selective vulnerability is the foundation of triptolide's anti-inflammatory and anti-cancer effects.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, cell survival, and immunity. Its activation depends on the transcription of numerous target genes, including pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and anti-apoptotic proteins. Triptolide potently suppresses the inflammatory response by blocking the transcription of these NF-κB target genes.[8][9] It inhibits the phosphorylation of NF-κB p65 and its inhibitor, IκBα, preventing the translocation of active NF-κB to the nucleus and subsequent gene activation.[9]

Induction of Apoptosis

Cancer cells often rely on the high expression of anti-apoptotic proteins, many of which have short mRNA and protein half-lives. By halting transcription, triptolide prevents the replenishment of these critical survival factors, such as Mcl-1 and Bcl-2.[10] This disruption of the balance between pro- and anti-apoptotic proteins lowers the threshold for programmed cell death. Triptolide-induced apoptosis is mediated through the activation of effector caspases, including caspase-3, -8, and -9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[10][11]

Modulation of Other Key Pathways

-

MAPK Pathway: Triptolide has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK, which are involved in cell proliferation, differentiation, and stress responses.[9]

-

STAT3 Pathway: The compound suppresses the IL-6/STAT3 signaling pathway, which is crucial for the differentiation of pro-inflammatory Th17 cells.[8][11]

-

Heat Shock Proteins (HSP): this compound (Minnelide) is described as an inhibitor of Heat Shock Protein 70 (HSP70), a molecular chaperone that is often overexpressed in cancer and protects malignant cells from stress, thereby promoting their survival.[4][10] This inhibition is likely an indirect result of blocking the transcriptional regulation of HSP70.

Quantitative Data

The potency of this compound's active form, triptolide, has been quantified across numerous cancer cell lines. In vivo and clinical studies have established effective dosing regimens for the prodrug.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Triptolide

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Data is for the active drug, triptolide, unless otherwise noted.

| Cancer Type | Cell Line | IC₅₀ (nM) | Exposure Time | Reference |

| Pancreatic Cancer | MIA PaCa-2 | ~50 | N/A | [3] |

| Pancreatic Cancer | Capan-1 | 10 (0.01 µM) | N/A | [12] |

| Pancreatic Cancer | Capan-2 | 20 (0.02 µM) | N/A | [12] |

| Pancreatic Cancer | SNU-213 | 9.6 (0.0096 µM) | N/A | [12] |

| Breast Cancer | MCF-7 | 17 ± 6.01 | N/A | [3] |

| Breast Cancer | MDA-MB-231 | 100 ± 4.38 | N/A | [3] |

| Non-Small Cell Lung | A549 | 7.83 ± 2.26 | 48h | [3] |

| Non-Small Cell Lung | H1299 | 5.62 ± 0.34 | 72h | [3] |

| Ovarian Cancer | OVCAR-3 | <40 | N/A | [3] |

| Ovarian Cancer | SK-OV-3 | >85 | N/A | [3] |

| Multiple Myeloma | RPMI8226 | 10-80 ng/mL | N/A | [13] |

| Multiple Myeloma | U266 | 10-80 ng/mL | N/A | [13] |

*Note: 10-80 ng/mL is approximately 28-222 nM.

Table 2: In Vivo & Clinical Dosing of this compound (Minnelide/PG490-88)

Dosing for the water-soluble prodrug.

| Study Type | Model / Patient Population | Drug Form | Dose | Key Outcome | Reference |

| Preclinical (Xenograft) | H23 Lung Carcinoma (Mice) | PG490-88 | 0.5 - 0.75 mg/kg/day (i.p.) | Induced significant tumor regression. | [14] |

| Preclinical (Orthotopic) | Pancreatic Cancer (Mice) | Minnelide | 0.15 mg/kg (BID) | Reduced tumor weight and volume. | [15] |

| Preclinical (Xenograft) | ME-180 Cervical Cancer (Mice) | Minnelide | 0.2 - 0.4 mg/kg | Inhibited tumor growth. | [16] |

| Phase I Clinical Trial (NCT01927965) | Advanced Gastrointestinal Cancers | Minnelide | 0.67 mg/m² (MTD, Schedule A) | Disease Control Rate (DCR) of 54%. | [1][4] |

| Phase I Clinical Trial (NCT01927965) | Advanced Gastrointestinal Cancers | Minnelide | 0.8 mg/m² (MTD, Schedule B) | Determined Maximum Tolerated Dose (MTD). | [4] |

| Phase II Clinical Trial (NCT03117920) | Refractory Pancreatic Cancer | Minnelide | 0.67 mg/m² (daily, 21/28 days) | Study completed accrual. | [4] |

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of this compound and its active form, triptolide.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[2][17][18]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound/triptolide in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

-

Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (37°C, 5% CO₂) until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample. It was used in triptolide studies to measure the levels of phosphorylated and total proteins in signaling pathways like NF-κB and MAPK.[11][19]

Methodology:

-

Cell Lysis: After treatment with triptolide, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-STAT3) overnight at 4°C.

-

Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction between proteins and DNA in the cell. This method was critical in demonstrating that triptolide inhibits transcription initiation by affecting the binding of the transcriptional machinery to gene promoters.[20]

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 100-500 bp using sonication.[20]

-

Immunoprecipitation (IP): The sheared chromatin is incubated overnight at 4°C with an antibody specific to the target protein (e.g., an antibody against a subunit of TFIIH or RNAPII). Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.[20]

-

Washing: The beads are washed with a series of buffers (e.g., low salt, high salt, LiCl buffers) to remove non-specifically bound chromatin.[21]

-

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the protein-DNA cross-links are reversed by heating at 65°C. The sample is then treated with RNase A and Proteinase K.[20]

-

DNA Purification: The DNA is purified using phenol-chloroform extraction or a column-based kit.

-

Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific promoter regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

In Vivo Tumor Xenograft Study

These studies are essential for evaluating the anti-tumor efficacy and safety of a compound in a living organism. This compound (as PG490-88 and Minnelide) has been extensively evaluated in mouse xenograft models.[14][16]

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10⁶ cells) are implanted subcutaneously or orthotopically into the mice.[15]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[14]

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. This compound is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at specified doses and schedules (e.g., 0.4 mg/kg daily).[14][16]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further histological or molecular analysis.

Conclusion

This compound represents a clinically promising advancement of the potent natural product, triptolide. Its mechanism of action is elegant and profound: as a prodrug, it delivers triptolide, which acts as an irreversible covalent inhibitor of the XPB subunit of the general transcription factor TFIIH. This singular action leads to a global blockade of RNAPII-mediated transcription, which in turn disrupts a multitude of oncogenic and inflammatory pathways that are dependent on rapid gene expression. The extensive preclinical data, coupled with ongoing clinical trials, underscore the potential of this compound as a powerful therapeutic agent, particularly in oncology. This guide provides the foundational mechanistic understanding and experimental context necessary for researchers and drug developers working to harness the capabilities of this unique transcriptional inhibitor.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. First-in-Human Phase I Study of Minnelide in Patients With Advanced Gastrointestinal Cancers: Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. researchgate.net [researchgate.net]

- 7. ichgcp.net [ichgcp.net]

- 8. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 9. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 13. licorbio.com [licorbio.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Minnelide, a prodrug, inhibits cervical cancer growth by blocking HPV-induced changes in p53 and pRb - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. encodeproject.org [encodeproject.org]

- 21. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

Omtriptolide: A Triptolide Derivative for Targeted Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Omtriptolide, also known as PG490-88, is a semi-synthetic, water-soluble derivative of triptolide (B1683669), a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F.[1] Triptolide itself has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and antitumor properties.[2][3] However, the clinical development of triptolide has been hampered by its poor water solubility and significant toxicity. This compound, as the 14-succinyl triptolide sodium salt, was developed to overcome these limitations, offering improved aqueous solubility while retaining the therapeutic potential of its parent compound.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its preclinical and clinical data, mechanism of action, and experimental protocols.

Chemical and Physical Properties

This compound is a prodrug of triptolide, designed for enhanced solubility and potentially improved pharmacokinetic properties.

| Property | Value | Reference |

| Chemical Name | 14-succinyl triptolide sodium salt | [1][4] |

| Molecular Formula | C24H27NaO9 | [4] |

| Molecular Weight | 482.46 g/mol | [4] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Water soluble | [1][2] |

Preclinical Pharmacology

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This activity is crucial for its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 | Reference |

| H23 | Non-Small Cell Lung Cancer (NSCLC) | Data not available | [1][2] |

| HT1080 | Fibrosarcoma | Data not available | [1][2] |

| COLO 205 | Colon Cancer | Data not available | [1][2] |

In Vivo Efficacy

Preclinical studies in animal models have shown the potent antitumor activity of this compound.

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Nude mice with lung tumor xenografts | Lung Cancer | This compound alone | Caused tumor regression | [1][5] |

| Nude mice with colon tumor xenografts | Colon Cancer | This compound alone | Caused tumor regression | [1][5] |

| Nude mice with colon tumor xenografts | Colon Cancer | This compound + CPT-11 | Synergistic tumor regression | [1][5] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the public domain. However, data for the parent compound, triptolide, in rats provides some insight into the potential metabolic fate. It is important to note that as a prodrug, this compound's pharmacokinetics will differ from triptolide.

Triptolide Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Value | Reference |

| Tmax | ~15 min | [6] |

| T1/2 | 16.81 to 21.70 min | [6] |

| Oral Bioavailability | 72.08% (at 0.6 mg/kg) | [6] |

These values are for the parent compound triptolide and should be interpreted with caution when considering this compound.

Mechanism of Action

The primary mechanism of action of this compound is believed to be similar to that of triptolide, which involves the inhibition of key cellular signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The main targets include the NF-κB and p53 signaling pathways.[2][7]

Triptolide has been shown to block the transcriptional activity of p53, leading to the downregulation of p21.[5] This action can sensitize tumor cells to DNA-damaging chemotherapeutic agents. Furthermore, triptolide and its derivatives are known inhibitors of the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival.[2][3] this compound's ability to inhibit NF-κB and modulate p53 signaling likely contributes to its observed antitumor and immunosuppressive effects.[2]

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Omtriptolide: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omtriptolide, also known as PG490-88, is a semi-synthetic, water-soluble derivative of the natural product triptolide (B1683669).[1][2] Triptolide, a diterpenoid triepoxide isolated from the thunder god vine (Tripterygium wilfordii), exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] However, its clinical development has been hampered by poor water solubility and significant toxicity.[2] this compound was designed to overcome these limitations by increasing aqueous solubility while retaining the therapeutic activities of the parent compound.[1][4] This document provides a detailed overview of the chemical structure of this compound and the methodologies for its synthesis.

Chemical Structure and Properties

This compound is created by modifying the C-14 hydroxyl group of triptolide.[2] Specifically, it is an ester conjugate of triptolide and succinic acid. This modification introduces a carboxylic acid group, which significantly enhances the molecule's water solubility compared to the parent triptolide.

The core structure of triptolide is a complex abietane-type diterpene characterized by three epoxide groups and an α,β-unsaturated five-membered lactone ring, which are crucial for its biological activity.[1][2] The covalent binding of the 12,13-epoxide group to the XPB subunit of the general transcription factor TFIIH is a primary mechanism of its action, leading to the inhibition of RNA polymerase II-mediated transcription.[2][5]

Caption: Logical relationship between Triptolide and this compound.

Physicochemical Data

The introduction of the succinyl ester significantly alters the physicochemical properties of the molecule, most notably its solubility.

| Property | Triptolide | This compound |

| Chemical Formula | C₂₀H₂₄O₆[5] | C₂₄H₂₈O₉[6] |

| Molar Mass | 360.406 g/mol [5] | 460.47 g/mol [6] |

| Water Solubility | Poor (0.017 mg/mL)[5] | Soluble[1] |

| Appearance | White to off-white solid | Data not readily available |

| Melting Point | 226-227 °C[7] | Data not readily available |

Synthesis of this compound

The synthesis of this compound is a semi-synthetic procedure starting from triptolide, which is first isolated from its natural source, Tripterygium wilfordii. The extremely low natural abundance and complex structure of triptolide make its total chemical synthesis challenging and not commercially viable for large-scale production.[1][2] Therefore, semi-synthesis from the isolated natural product is the preferred method.

The conversion of triptolide to this compound is a direct esterification reaction at the C-14 hydroxyl position.

Caption: Experimental workflow for the semi-synthesis of this compound.

Experimental Protocol: Esterification of Triptolide

The following is a representative experimental protocol for the synthesis of this compound based on standard esterification methods using DCC/DMAP coupling agents, as suggested by the literature.[1]

Materials and Reagents:

-

Triptolide

-

Succinic anhydride

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)

Procedure:

-

Reaction Setup: To a solution of Triptolide (1.0 equivalent) in anhydrous DCM, add succinic anhydride (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the triptolide starting material.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

| Reagent/Parameter | Molar Ratio / Condition | Purpose |

| Triptolide | 1.0 eq | Starting Material |

| Succinic Anhydride | ~1.2 eq | Acylating agent to form the ester |

| DCC | ~1.2 eq | Coupling agent; activates the carboxylic acid |

| DMAP | ~0.1 eq | Acylation catalyst |

| Solvent | Anhydrous Dichloromethane | Aprotic solvent for the reaction |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |

| Purification | Silica Gel Chromatography | Isolation of the final product |

Mechanism of Action and Associated Signaling Pathways

This compound is expected to function as a prodrug, releasing triptolide in vivo. Therefore, its biological activity is attributed to the mechanisms of triptolide. As mentioned, a primary target is the XPB (ERCC3) subunit of the TFIIH transcription factor.[5] This interaction inhibits transcription initiation, leading to widespread anti-proliferative and anti-inflammatory effects.

Caption: Triptolide's inhibition of transcription via the XPB subunit of TFIIH.

Beyond direct transcription inhibition, triptolide modulates numerous signaling pathways critical in inflammation and cancer. One of the most well-documented is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][8]

Caption: Triptolide's inhibitory effect on the canonical NF-κB pathway.

Other key pathways affected by triptolide include:

-

MAPK Signaling: Inhibition of p38, JNK, and ERK phosphorylation.[8]

-

PI3K-Akt-mTOR: Downregulation of this critical cell survival and proliferation pathway.[9]

-

CaMKKβ-AMPK: Activation of this pathway can induce protective autophagy in some cancer cells.[10]

-

Apoptosis Pathways: Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases.[3]

Conclusion

This compound represents a promising chemical entity that successfully addresses the significant formulation challenge of its parent compound, triptolide. Its semi-synthesis is achieved through a straightforward esterification, making it an accessible derivative for research and development. By functioning as a water-soluble prodrug, this compound delivers the potent, multi-pathway inhibitory effects of triptolide, targeting fundamental cellular processes like transcription and key inflammatory signaling cascades. This technical overview of its structure and synthesis provides a foundation for professionals engaged in the exploration of triptolide-based therapeutics.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 3. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triptolide - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - this compound (C24H28O9) [pubchemlite.lcsb.uni.lu]

- 7. Triptolide CAS#: 38748-32-2 [m.chemicalbook.com]

- 8. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of triptolide in the treatment of connective tissue disease-related interstitial lung disease based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Omtriptolide: A Technical Guide to its Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omtriptolide, a semi-synthetic water-soluble derivative of the natural product triptolide (B1683669), has emerged as a potent immunosuppressive and anti-inflammatory agent with significant therapeutic potential.[1][2][3] Derived from the Chinese herb Tripterygium wilfordii Hook F, triptolide and its analogs have a long history in traditional medicine for treating autoimmune and inflammatory conditions.[2][3][4] This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound and its parent compound, triptolide, focusing on their molecular mechanisms of action, effects on key signaling pathways, and impact on immune cell function. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising class of compounds.

Core Immunosuppressive Mechanisms

This compound and triptolide exert their immunosuppressive effects through a multi-targeted approach, primarily by inhibiting the transcription of key pro-inflammatory genes.[4] This is achieved by modulating critical signaling pathways that govern the immune response.

Inhibition of NF-κB Signaling

A primary mechanism of action for triptolide and its derivatives is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6][7] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Triptolide has been shown to inhibit NF-κB activation at a unique step in the nucleus after it has bound to DNA.[4] In some models, triptolide has been observed to inhibit the phosphorylation of NF-κB p65 and its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.[5][6] This inhibitory effect on the NF-κB pathway has been demonstrated in various cell types, including macrophages and T-cells.[7][8]

Modulation of MAPK and AP-1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for regulating inflammatory responses.[2][9][10] Triptolide has been shown to inhibit the activation of these pathways.[1][7][10] For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[11][12] By interfering with MAPK signaling, triptolide can downregulate the activity of the transcription factor Activator Protein-1 (AP-1), which collaborates with NF-κB to promote the expression of inflammatory genes.[11][12]

Effects on T-Cell Activation and Proliferation

T-lymphocytes are central players in the adaptive immune response, and their activation is a critical step in initiating and sustaining immune reactions. Triptolide and its derivatives have been shown to be potent inhibitors of T-cell activation and proliferation.[4][13] This is achieved, in part, by inhibiting the expression and production of Interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.[4][9] Interestingly, some studies suggest that triptolide may primarily affect the expression of the IL-2 receptor, rather than IL-2 production itself.[13] The immunosuppressive effect of this compound (PG490-88) is also mediated by the inhibition of alloreactive T-cell expansion through the suppression of IL-2 production.[2][9]

Quantitative Data on Immunosuppressive Activity

The following tables summarize the quantitative data on the immunosuppressive effects of triptolide and its derivatives from various in vitro and in vivo studies.

Table 1: Inhibition of Cytokine Production

| Compound | Cell Type | Stimulant | Cytokine Inhibited | IC50 / Concentration | Percent Inhibition | Reference |

| Triptolide | RAW264.7 Macrophages | LPS | TNF-α | <30 nM | >80% at 50 nM | [14] |

| Triptolide | RAW264.7 Macrophages | LPS | IL-6 | <30 nM | >80% at 50 nM | [14] |

| Triptolide | RAW264.7 Macrophages | LPS | IL-1β | Not specified | Dose-dependent | [14] |

| Triptolide | Human Bronchial Epithelial Cells | PMA, TNF-α, or IL-1β | IL-6, IL-8 | ~20-50 ng/ml | Not specified | [15] |

| Triptolide | Human Gastric Cancer AGS Cells | IL-1β | IL-8 | 0-20 nM (dose-dependent) | Not specified | [16] |

| Triptolide | THP-1 Human Monocytic Leukemia Cells | LPS | IL-12 | 2.5–0.625 µg/L | Not specified | [7][8] |

| Triptolide | Fibroblast-like Synoviocytes | IL-1α | proMMP1, proMMP3 | 28–140 nM | Not specified | [7][8] |

| Triptolide | A549 Cells | Substance P | IL-8 | 23 nM | Not specified | [2] |

Table 2: Effects on Signaling Pathways and Other Markers

| Compound | Cell Type/Model | Pathway/Marker | Effect | Concentration | Reference |

| Triptolide | Multiple Myeloma RPMI-8266 Cells | NF-κB activation | Increased IκBα mRNA and protein | 40–160 nM | [2] |

| Triptolide | C2C12 Cells | TNF-α induced NF-κB phosphorylation | Significant antagonism | 4, 8, or 16 ng/ml | [5] |

| Triptolide | MCF-7 Breast Cancer Cells | TPA-induced ERK phosphorylation | Inhibition | Not specified | [11] |

| Triptolide | MCF-7 Breast Cancer Cells | TPA-induced NF-κB and AP-1 activity | Downregulation | Not specified | [11] |

| Triptolide | A549 Cells | Substance P induced NF-κB expression | Inhibition (IC50) | 14 nM | [2] |

| Triptolide | EAE Mouse Model | Th1/Th17 and Th2 cytokines in spleen and spinal cord | Reduced mRNA expression | 100 µg/kg/day | [7] |

| Triptolide | EAU Mouse Model | K2-specific lymphocyte proliferation and Th1-type cytokines | Reduced | 0.1 mg/kg/day | [17] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the immunosuppressive properties of this compound and triptolide.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include murine macrophages (RAW264.7), human monocytic leukemia cells (THP-1), human bronchial epithelial cells (16HBE), and various cancer cell lines (e.g., A549, MCF-7, AGS).[8][14][15][16][18] Primary cells such as peripheral blood mononuclear cells (PBMCs) or splenocytes are also utilized.[2]

-

Stimulation: To induce an inflammatory response, cells are typically stimulated with agents like Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-1 beta (IL-1β).[5][14][15][16]

-

Treatment: Cells are pre-treated with varying concentrations of triptolide or this compound for a specified period before the addition of the inflammatory stimulus.

Cytokine Production Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to quantify the secretion of cytokines such as TNF-α, IL-6, and IL-1β.[14] This assay uses specific antibodies to capture and detect the target cytokine.

-

Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of cytokines, total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then subjected to qPCR using gene-specific primers.[14]

Western Blot Analysis

-

Purpose: To detect the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB p65, IκBα, ERK, JNK, p38).

-

Procedure:

-

Cell lysates are prepared from treated and untreated cells.

-

Proteins are separated by size using SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, followed by chemiluminescence imaging.[5]

-

Luciferase Reporter Assays

-

Purpose: To measure the transcriptional activity of specific transcription factors like NF-κB and AP-1.

-

Procedure:

-

Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., an NF-κB response element).

-

Transfected cells are treated with triptolide/Omtriptolide and the inflammatory stimulus.

-

Cell lysates are assayed for luciferase activity, which is proportional to the transcriptional activity of the targeted factor.[12][15]

-

T-Cell Proliferation Assays

-

Purpose: To assess the effect of the compound on the proliferation of T-lymphocytes.

-

Procedure:

-

Lymphocytes are isolated from sources like the spleen or tonsils.

-

Cells are stimulated with mitogens such as Concanavalin A (Con A) or Phytohaemagglutinin (PHA) in the presence or absence of triptolide.

-

Proliferation is measured by methods such as [3H]-thymidine incorporation or using fluorescent dyes like CFSE.[13]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by Triptolide.

Caption: Triptolide's inhibition of the MAPK/AP-1 signaling cascade.

Experimental Workflow

Caption: General experimental workflow for in vitro immunosuppressive assays.

Conclusion and Future Directions

This compound and its parent compound, triptolide, are potent immunosuppressive agents with well-defined mechanisms of action centered on the inhibition of key inflammatory signaling pathways, most notably NF-κB. Their ability to suppress T-cell activation and the production of a broad range of pro-inflammatory cytokines underscores their therapeutic potential for a variety of autoimmune and inflammatory diseases. This compound, as a water-soluble derivative, offers a promising path towards clinical application, potentially overcoming some of the toxicity concerns associated with triptolide.

Future research should continue to focus on delineating the precise molecular targets of these compounds and further optimizing their therapeutic index. Clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of this compound in human diseases. The development of novel derivatives and drug delivery systems may further enhance the clinical utility of this important class of natural product-derived immunosuppressants.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review [ajp.mums.ac.ir]

- 4. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 9. montclair.edu [montclair.edu]

- 10. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triptolide suppresses T-lymphocyte proliferation by inhibiting interleukin-2 receptor expression, but spares interleukin-2 production and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.stanford.edu [web.stanford.edu]

- 16. Triptolide suppresses IL-1β-induced expression of interleukin-8 by inhibiting ROS-Mediated ERK, AP-1, and NF-κB molecules in human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The suppressive effect of triptolide on experimental autoimmune uveoretinitis by down-regulating Th1-type response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Omtriptolide: A Technical Guide to its Anti-Tumor and Anti-Inflammatory Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omtriptolide, a semi-synthetic water-soluble derivative of the natural product triptolide (B1683669), has emerged as a potent therapeutic agent with significant anti-tumor and anti-inflammatory properties. Its enhanced solubility and bioavailability profile, compared to its parent compound, have facilitated its advancement into clinical investigations. This document provides a comprehensive technical overview of the pre-clinical and clinical data supporting the efficacy of this compound and its prodrug, Minnelide. Key mechanisms of action, including the induction of apoptosis and the inhibition of pivotal inflammatory signaling pathways, are detailed. This guide synthesizes quantitative data from numerous studies into structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and provides visual representations of critical signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has long been recognized for its potent anti-inflammatory, immunosuppressive, and anti-tumor activities. However, its clinical utility has been hampered by poor water solubility and significant toxicity. This compound (also known as PG490-88) and its water-soluble prodrug Minnelide were developed to overcome these limitations. Minnelide is rapidly converted to the active compound triptolide (the active form of this compound) in the bloodstream.[1] This guide focuses on the anti-tumor and anti-inflammatory effects of this compound, with a particular emphasis on the data generated from studies involving Minnelide.

Anti-Tumor Effects of this compound

This compound has demonstrated broad-spectrum anti-tumor activity across a range of cancer types, most notably in pancreatic, gastrointestinal, and breast cancers. Its efficacy has been evaluated in numerous preclinical models, and Minnelide has progressed to Phase I and II clinical trials.[2]

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Citation |

| Pancreatic Cancer | ||||

| AsPC-1 | Pancreatic Adenocarcinoma | 25-40 | Not Specified | [3] |

| MiaPaCa-2 | Pancreatic Adenocarcinoma | 25-40 | Not Specified | [3] |

| PANC-1 | Pancreatic Adenocarcinoma | 25-40 | Not Specified | [3] |

| Capan-1 | Pancreatic Adenocarcinoma | 10 | 72 | [4] |

| Capan-2 | Pancreatic Adenocarcinoma | 20 | 72 | [4] |

| SNU-213 | Pancreatic Adenocarcinoma | 9.6 | 72 | [4] |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | <200 | 24, 48, 72 | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | <200 | 24, 48, 72 | [5] |

| Leukemia | ||||

| MV-4-11 | Acute Myeloid Leukemia | <30 | 24 | [6] |

| KG-1 | Acute Myeloid Leukemia | <30 | 24 | [6] |

| THP-1 | Acute Myeloid Leukemia | <30 | 24 | [6] |

| HL-60 | Acute Myeloid Leukemia | <30 | 24 | [6] |

| Multiple Myeloma | ||||

| RPMI8226 | Multiple Myeloma | 10-80 ng/mL | Not Specified | [7] |

| U266 | Multiple Myeloma | 10-80 ng/mL | Not Specified | [7] |

In Vivo Anti-Tumor Efficacy

Preclinical studies using various animal models have consistently demonstrated the potent in vivo anti-tumor activity of Minnelide.

In orthotopic models, where human pancreatic cancer cells are implanted into the pancreas of immunodeficient mice, Minnelide has been shown to significantly reduce tumor growth and metastasis, and improve survival.[8]

| Cell Line | Mouse Model | Treatment Regimen | Outcome | Citation |

| MIA PaCa-2 | Athymic Nude | Minnelide (0.15 mg/kg BID) for 60 days | 88% reduction in tumor weight compared to control. | [8][9] |

| AsPC-1 | Athymic Nude | Minnelide (0.42 mg/kg QD) for 100 days | 100% survival at day 385 vs. median 36 days in control. | [8] |

| S2-013 | Athymic Nude | Minnelide (0.42 mg/kg QD) for 28 days | Significant reduction in tumor incidence and metastasis. | [8] |

| MIA PaCa-2 | Athymic Nude | Minnelide (0.15 mg/kg/day) + Oxaliplatin (6 mg/kg/week) | Significant reduction in tumor volume and weight compared to either drug alone. | [10] |

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes. Minnelide has shown efficacy in pancreatic cancer PDX models, causing tumor regression.[11][12]

| PDX Model | Cancer Type | Treatment Regimen | Outcome | Citation |

| U01080713 | Pancreatic Ductal Adenocarcinoma | Minnelide + Gemcitabine/Nab-paclitaxel/Cisplatin | Marked tumor shrinkage with combination therapy. | [11][12] |

| P4057 | Pancreatic Ductal Adenocarcinoma | Minnelide + Gemcitabine/Nab-paclitaxel/Cisplatin | Marked tumor shrinkage with combination therapy. | [11][12] |

Clinical Trial Data

A first-in-human Phase I clinical trial of Minnelide in patients with advanced gastrointestinal cancers, including 23 pancreatic cancer patients, demonstrated evidence of clinical activity.

| Trial Phase | Patient Population | Key Findings | Citation |

| Phase I | 45 patients with refractory gastrointestinal cancers | Objective Response Rate (ORR): 4%; Disease Control Rate (DCR): 54%. The primary toxicity was hematologic. | [1] |

Anti-Inflammatory Effects of this compound

The anti-inflammatory properties of triptolide and its derivatives are well-documented and are central to their therapeutic potential in a range of inflammatory and autoimmune diseases. This compound exerts its anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory cytokines and mediators.

Inhibition of Pro-Inflammatory Cytokines

This compound has been shown to potently inhibit the expression and secretion of key pro-inflammatory cytokines in a dose-dependent manner.

| Cell Type | Stimulus | Cytokine(s) Inhibited | Effective Concentration | Citation |

| Macrophages | LPS | TNF-α, IL-1β, IL-6 | 10-50 nM | [1][13] |

| Primary Microglial Cultures | LPS | TNF-α, IL-1β | Dose-dependent | [14] |

| Human Bronchial Epithelial Cells | PMA, TNF-α, IL-1β | IL-6, IL-8 | IC50 of ~20 ng/mL | [15] |

| Human Periodontal Ligament Stem Cells | TNF-α | IL-6, IL-8 | Not specified | [16] |

Mechanisms of Action

This compound's anti-tumor and anti-inflammatory effects are mediated through the modulation of multiple critical cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cell survival. This compound has been shown to inhibit NF-κB transcriptional activation.[10][15] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase-8, caspase-9, and the executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[14][17][18]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect changes in the protein levels and activation state of components of the NF-κB pathway.

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a clinically relevant setting.

Conclusion

This compound and its prodrug Minnelide have demonstrated significant potential as both anti-tumor and anti-inflammatory agents. The robust preclinical data, particularly in challenging cancer models like pancreatic cancer, underscore its therapeutic promise. The mechanisms of action, centered on the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis, provide a strong rationale for its clinical development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this compound. Ongoing and future clinical trials will be crucial in defining the clinical utility of this promising compound in oncology and inflammatory diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A phase II trial of the super-enhancer inhibitor Minnelide™ in advanced refractory adenosquamous carcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crownbio.com [crownbio.com]

- 4. protocols.io [protocols.io]

- 5. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pancan.org [pancan.org]

- 7. researchgate.net [researchgate.net]

- 8. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pancreasfoundation.org [pancreasfoundation.org]

- 10. Minnelide Overcomes Oxaliplatin Resistance by Downregulating DNA Repair Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Triptolide induces anti-inflammatory cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triptolide inhibits TNF-alpha, IL-1 beta and NO production in primary microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. web.stanford.edu [web.stanford.edu]

- 16. Triptolide mitigates the inhibition of osteogenesis induced by TNF-α in human periodontal ligament stem cells via the p-IκBα/NF-κB signaling pathway: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Omtriptolide Inhibition of Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omtriptolide (also known as PG490-88) is a semi-synthetic, water-soluble derivative of the natural product triptolide (B1683669). Triptolide is a potent inhibitor of transcription with significant anti-inflammatory, immunosuppressive, and anti-cancer activities. This compound was developed to improve upon the poor water solubility of triptolide, thereby enhancing its potential for clinical development. This technical guide provides an in-depth overview of the core mechanism of this compound's transcription inhibition, focusing on its molecular target, effects on key signaling pathways, and relevant experimental methodologies. While much of the detailed mechanistic understanding is derived from studies on its parent compound, triptolide, the fundamental mode of action is conserved.

Core Mechanism of Transcription Inhibition

This compound, upon conversion to its active form, triptolide, exerts its potent anti-proliferative and pro-apoptotic effects primarily through the inhibition of RNA polymerase II (Pol II)-mediated transcription.[1] The direct molecular target of triptolide has been identified as the XPB (Xeroderma Pigmentosum group B) subunit of the general transcription factor TFIIH.[2]

Triptolide forms a covalent bond with a cysteine residue (Cys342) in the XPB subunit.[2] This irreversible binding inhibits the DNA-dependent ATPase activity of XPB, which is essential for the helicase function of TFIIH.[2] The TFIIH helicase is responsible for unwinding the DNA at the promoter region, allowing for the formation of the transcription bubble and the initiation of transcription by RNA Polymerase II. By inhibiting XPB, triptolide effectively stalls the initiation of transcription globally.[1][2] This leads to a rapid depletion of short-lived mRNAs, including those that encode for key proteins involved in cell survival, proliferation, and inflammation, such as c-Myc and various cyclins.[3]

Furthermore, triptolide has been shown to induce the proteasome-dependent degradation of the largest subunit of RNA Polymerase II, RPB1, further contributing to the global shutdown of transcription.[4]

Quantitative Data on Triptolide's Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for triptolide in various cancer cell lines and for its direct effect on transcription. It is important to note that specific IC50 values for this compound are not widely available in the public domain; however, as a prodrug of triptolide, its efficacy is directly related to the activity of triptolide.

Table 1: IC50 Values of Triptolide for Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| A549 | Non-small cell lung cancer | 139 | [5] |

| THP-1 | Acute monocytic leukemia | 105 | [5] |

| CCRF-CEM | Acute lymphoblastic leukemia | 10.21 | [5] |

| CEM/ADR5000 | Doxorubicin-resistant ALL | 7.72 | [5] |

| U87.MG | Glioblastoma | 25 | [5] |

| U87.MGΔEGFR | EGFR-mutant Glioblastoma | 21 | [5] |

| P-388 | Murine leukemia | 0.04 - 0.20 | [6] |

| HL-60 | Promyelocytic leukemia | 0.04 - 0.20 | [6] |

| MKN-28 | Gastric cancer | 0.04 - 0.20 | [6] |

| MCF-7 | Breast cancer | 0.04 - 0.20 | [6] |

| RPMI8226 | Multiple myeloma | 10 - 80 (ng/mL) | [7] |

| U266 | Multiple myeloma | 10 - 80 (ng/mL) | [7] |

| Capan-1 | Pancreatic cancer | 10 | [8] |

| Capan-2 | Pancreatic cancer | 20 | [8] |

| SNU-213 | Pancreatic cancer | 9.6 | [8] |

| HeLa | Cervical cancer | 12 (average of 60 cell lines) | [9] |

Table 2: IC50 Values of Triptolide for Transcription Inhibition

| Assay System | IC50 (nM) | Citation(s) |

| RNAPII-mediated transcription (in vitro) | 200 | [9] |

| RNA synthesis in HeLa cells | 62 | [9] |

Key Signaling Pathways Affected by this compound

The global inhibition of transcription by this compound (via triptolide) has profound effects on numerous signaling pathways that are critical for cancer cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Triptolide has been extensively shown to be a potent inhibitor of the NF-κB signaling pathway.[7][10] It achieves this by preventing the transcriptional activation of NF-κB target genes.[11] Triptolide does not directly inhibit the nuclear translocation of NF-κB but rather blocks the transcription of its downstream target genes by inhibiting RNA Polymerase II.[5]

Downregulation of c-Myc

c-Myc is a potent oncogenic transcription factor that drives cell proliferation, growth, and metabolism. The c-Myc protein has a very short half-life, making its expression level highly dependent on continuous transcription. Triptolide's global transcription inhibition leads to a rapid decrease in c-Myc mRNA and protein levels.[12][13] This depletion of c-Myc is a key mechanism by which triptolide induces cell cycle arrest and apoptosis in cancer cells.[12]

Modulation of the NRF2 Pathway

Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. While NRF2 activation is generally protective against cellular stress, in some cancers, its constitutive activation promotes cell survival and chemoresistance. Triptolide has been identified as an inhibitor of the NRF2 pathway.[14] It has been shown to decrease the expression of NRF2 target genes by promoting the cytoplasmic localization of NRF2, thereby preventing its nuclear transcriptional activity. This inhibition of the NRF2-mediated antioxidant response can sensitize cancer cells to other therapies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the transcriptional inhibitory activity of compounds like triptolide and this compound.

In Vitro Transcription Assay

This assay directly measures the effect of a compound on the activity of RNA Polymerase II in a cell-free system.

Materials:

-

HeLa nuclear extract (as a source of transcription factors and RNA Polymerase II)

-

DNA template containing a strong promoter (e.g., adenovirus major late promoter)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (for radiolabeling of nascent RNA)

-

This compound or Triptolide stock solution (in DMSO)

-

Transcription buffer (containing HEPES, MgCl₂, KCl, DTT)

-

Stop solution (containing EDTA, RNase inhibitors)

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Protocol:

-

Prepare the transcription reaction mix by combining the HeLa nuclear extract, DNA template, and transcription buffer in a microcentrifuge tube on ice.

-

Add varying concentrations of this compound (or triptolide) or vehicle control (DMSO) to the reaction mixes.

-

Pre-incubate the reactions for 15-30 minutes on ice to allow the compound to interact with the transcription machinery.

-

Initiate transcription by adding the ribonucleoside triphosphates, including [α-³²P]UTP.

-

Incubate the reactions at 30°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution.

-

Extract and purify the radiolabeled RNA transcripts.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of radiolabeled RNA using a phosphorimager system.

-

Calculate the IC50 value by plotting the percentage of transcription inhibition against the log concentration of this compound.

Nuclear Run-On Assay

This assay measures the rate of transcription of specific genes within intact nuclei.

Materials:

-

Cultured cells (e.g., A549, HeLa)

-

This compound or Triptolide

-

Cell lysis buffer

-

Nuclear isolation buffer

-

Reaction buffer (containing NTPs and Br-UTP or ³²P-UTP)

-

RNA extraction kit

-

RT-qPCR machine and reagents (if using Br-UTP)

-

Slot blot apparatus and nylon membrane (if using ³²P-UTP)

Protocol:

-

Treat cultured cells with different concentrations of this compound or vehicle for a specified time.

-

Harvest the cells and isolate the nuclei using cell lysis and nuclear isolation buffers.

-

Resuspend the isolated nuclei in the reaction buffer containing NTPs and a labeled UTP analog (Br-UTP or ³²P-UTP).

-

Incubate at 30°C for a short period (e.g., 15-30 minutes) to allow the engaged RNA polymerases to extend the nascent transcripts.

-

Isolate the newly synthesized, labeled RNA.

-

For Br-UTP labeled RNA: Immunoprecipitate the Br-UTP labeled RNA using an anti-BrdU antibody. Reverse transcribe the RNA to cDNA and quantify the abundance of specific gene transcripts using RT-qPCR.

-

For ³²P-UTP labeled RNA: Hybridize the labeled RNA to a nylon membrane containing immobilized DNA probes for genes of interest using a slot blot apparatus. Quantify the signal using a phosphorimager.

-

Determine the effect of this compound on the transcription rate of specific genes by comparing the signal from treated and untreated cells.

Western Blot Analysis for RNA Polymerase II Phosphorylation

This method assesses the phosphorylation status of the C-terminal domain (CTD) of the RPB1 subunit of RNA Polymerase II, which is indicative of its transcriptional activity.

Materials:

-

Cultured cells

-

This compound or Triptolide

-

Cell lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against total RPB1, phospho-Ser2 RPB1, and phospho-Ser5 RPB1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Treat cells with this compound or vehicle for various time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total RPB1 and the phosphorylated forms of RPB1.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the phosphorylation levels of RPB1 relative to the total RPB1 levels to determine the effect of this compound on RNA Polymerase II activity.

Synthesis of this compound (PG490-88)

This compound is a semi-synthetic derivative of triptolide, designed for improved water solubility. The synthesis involves the esterification of the C-14 hydroxyl group of triptolide with succinic anhydride.

Conclusion

This compound, as a water-soluble prodrug of triptolide, holds significant therapeutic potential due to its potent and broad-spectrum inhibition of transcription. Its mechanism of action, centered on the covalent inhibition of the XPB subunit of TFIIH, leads to a global shutdown of RNA Polymerase II-mediated transcription. This has profound downstream effects on critical oncogenic signaling pathways, including NF-κB, c-Myc, and NRF2. The quantitative data for triptolide underscores its high potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its full therapeutic potential in various disease contexts. Further research focusing specifically on this compound is warranted to delineate any subtle differences in its biological activity compared to its parent compound and to optimize its clinical application.

References

- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. europeanreview.org [europeanreview.org]

- 6. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Triptolide suppresses proliferation, hypoxia-inducible factor-1α and c-Myc expression in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]

Omtriptolide's Impact on the NF-κB Signaling Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omtriptolide, a derivative of the natural compound Triptolide (B1683669), is a potent anti-inflammatory and immunosuppressive agent with significant therapeutic potential. Its mechanism of action is multifaceted, with a primary impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the core effects of this compound on NF-κB signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. While much of the foundational research has been conducted on its parent compound, Triptolide, the insights gained are considered highly relevant to the function of this compound. This document will primarily focus on the effects of Triptolide as a proxy for this compound's mechanism of action.

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1] Triptolide has been shown to effectively inhibit this pathway, thereby mitigating the downstream pathological consequences.[2][3]

Mechanism of Action: Inhibition of the NF-κB Signaling Cascade

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) and lipopolysaccharide (LPS).[2] In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[4] Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4] This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.[5]

Triptolide exerts its inhibitory effect by intervening at a critical step in this cascade. It has been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[2] This action effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity.[2] The inhibition of IKK activity is a likely upstream mechanism for this effect.[6]

Quantitative Data on the Effects of Triptolide

The following tables summarize the quantitative data on the inhibitory effects of Triptolide on cell proliferation and NF-κB activity in various cell lines. This data is presented as a proxy for the activity of this compound.

| Cell Line | Assay | Stimulus | IC50 Value | Reference |

| Molt-4 (T-cell leukemia) | Cell Growth Inhibition | - | 15.25 nmol/L | [7] |

| Jurkat (T-cell leukemia) | Cell Growth Inhibition | - | 24.68 nmol/L | [7] |

| Colorectal Cancer (CRC) Cell Lines | Cell Viability | - | 1.39 - 5.51 nM | [2] |

| 60 Cancer Cell Lines (average) | Antiproliferative Activity | - | 12 nM | [8][9] |

| 16HBE (human bronchial epithelial) | IL-8 Luciferase Activity | IL-1β | 20 - 30 ng/ml | |

| 16HBE (human bronchial epithelial) | NF-κB Luciferase Activity | IL-1β | ~50 ng/ml |

Table 1: IC50 Values of Triptolide on Cell Proliferation and NF-κB Activity.

| Cell Line | Treatment Concentration | Effect on NF-κB Pathway | Reference |

| Molt-4 | 20 - 80 nmol/L | Inhibited nuclear translocation of p65 | [7] |

| Jurkat | 20 - 80 nmol/L | Inhibited nuclear translocation of p65 | [7] |

| 266-6 (pancreatic acinar cells) | 100 nM | Markedly reduced activation of NF-κB p65 | [8] |

| MCF-7 (breast cancer) | Not specified | Inhibited TPA-induced nuclear translocation of p65/p50 | [9] |

Table 2: Effective Concentrations of Triptolide for NF-κB Inhibition.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound (as inferred from Triptolide studies) on the NF-κB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is a crucial technique to assess the levels of total and phosphorylated proteins in the NF-κB pathway.

References

- 1. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptolide: a potent inhibitor of NF-kappa B in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]